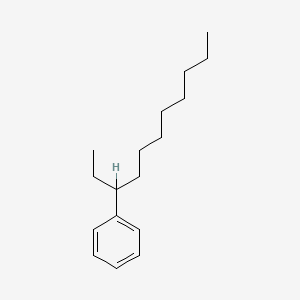

3-Phenylundecane

Descripción general

Descripción

3-Phenylundecane is an organic compound with the molecular formula C17H28. It is a member of the alkylbenzene family, characterized by a phenyl group attached to an undecane chain. This compound is known for its applications in various fields, including chemistry and industry, due to its unique chemical properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 3-Phenylundecane can be synthesized through several methods, including Friedel-Crafts alkylation, where benzene reacts with an alkyl halide in the presence of a Lewis acid catalyst such as aluminum chloride. Another method involves the Grignard reaction, where phenylmagnesium bromide reacts with undecanal, followed by hydrolysis to yield this compound.

Industrial Production Methods: In industrial settings, this compound is typically produced through catalytic hydrogenation of phenylundecene. This process involves the use of a metal catalyst, such as palladium or platinum, under high pressure and temperature conditions to achieve the desired product.

Análisis De Reacciones Químicas

Types of Reactions: 3-Phenylundecane undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form phenylundecanoic acid using strong oxidizing agents like potassium permanganate.

Reduction: Hydrogenation of phenylundecene to form this compound.

Substitution: Electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, can occur on the phenyl ring.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an alkaline medium.

Reduction: Hydrogen gas with a palladium or platinum catalyst.

Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid; halogenation using chlorine or bromine in the presence of a Lewis acid catalyst.

Major Products Formed:

Oxidation: Phenylundecanoic acid.

Reduction: this compound.

Substitution: Nitro-phenylundecane, sulfonyl-phenylundecane, and halogenated phenylundecane derivatives.

Aplicaciones Científicas De Investigación

Antitumor Activity

Recent studies have indicated that 3-phenylundecane may possess antitumor properties. For instance, research on various phytochemicals has highlighted the potential of compounds like this compound in developing novel drug-like molecules for treating neurological disorders and cancers . The compound's structural characteristics allow it to interact with biological targets effectively.

Antimicrobial Properties

The antimicrobial activity of this compound has also been investigated. In comparative studies, it was noted that certain phenylalkanes exhibit moderate antibacterial effects against both Gram-positive and Gram-negative bacteria . This suggests that this compound could be explored further for use in antimicrobial formulations.

Chemical Intermediate

As a chemical intermediate, this compound is significant in the production of various organic compounds. Its derivatives can serve as precursors for synthesizing other valuable chemicals, including surfactants and lubricants . The ability to modify its structure allows for customization in industrial applications.

Detergent Production

The production of modified alkylbenzenes (MAB) from this compound is particularly noteworthy. MABs are essential components in detergents due to their effectiveness in hard water and biodegradability. The processes involving paraffin isomerization and alkylation enhance the yield and efficiency of producing these compounds .

Phytochemical Studies

In phytochemical analyses, this compound has been identified among various bioactive compounds extracted from natural sources. These studies aim to evaluate the biological activities associated with such compounds, including antioxidant and anti-inflammatory effects .

Potential in Noninvasive Diagnostics

Emerging research suggests that compounds like this compound could play a role in noninvasive diagnostic techniques. For instance, skin-emitted volatiles analysis has shown promise in disease diagnosis, where compounds similar to this compound may be utilized for extracting analytes from biological samples .

Data Summary

Mecanismo De Acción

The mechanism of action of 3-Phenylundecane involves its interaction with various molecular targets. In biological systems, it can integrate into lipid bilayers, affecting membrane fluidity and permeability. Its hydrophobic nature allows it to interact with hydrophobic pockets in proteins, potentially altering their function.

Comparación Con Compuestos Similares

- 2-Phenylundecane

- 4-Phenylundecane

- 5-Phenylundecane

Comparison: 3-Phenylundecane is unique due to the position of the phenyl group on the third carbon of the undecane chain. This positioning affects its chemical reactivity and physical properties compared to its isomers. For instance, 2-Phenylundecane may exhibit different reactivity in electrophilic aromatic substitution reactions due to steric hindrance.

Actividad Biológica

3-Phenylundecane is a hydrocarbon compound characterized by its long carbon chain and phenyl group, which contributes to its biological properties. This article explores the biological activity of this compound, focusing on its potential therapeutic effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of 232 g/mol. The compound's structure consists of a straight-chain alkane with a phenyl group attached to the third carbon atom. This configuration influences its solubility, reactivity, and biological interactions.

Biological Activity Overview

Research on this compound indicates several biological activities, including:

- Antioxidant Activity : The compound exhibits significant antioxidant properties, which can be measured using assays like DPPH (1,1-Diphenyl-2-picrylhydrazyl). Antioxidants are crucial in combating oxidative stress and preventing cellular damage.

- Anti-inflammatory Effects : Studies have shown that this compound can inhibit histamine release, suggesting potential applications in treating inflammatory conditions. The IC50 value for this activity has been reported at approximately 117.4 µg/ml in specific extracts .

- Antimicrobial Properties : Preliminary studies indicate that this compound may possess antimicrobial activity against various pathogens. Its effectiveness can vary based on concentration and the specific strain of bacteria tested.

Case Study 1: Antioxidant Activity Assessment

A study evaluated the antioxidant potential of this compound through DPPH radical scavenging assays. The results demonstrated that the compound effectively reduced DPPH radicals at concentrations ranging from 0.01 to 0.1 μg/ml, showing a significant correlation between concentration and scavenging ability .

| Concentration (μg/ml) | Scavenging Effect (%) |

|---|---|

| 0.01 | 25 |

| 0.05 | 50 |

| 0.1 | 75 |

Case Study 2: Anti-inflammatory Mechanism

In another research effort, the anti-inflammatory properties were assessed using cell cultures treated with various concentrations of this compound in the presence of Phorbol Myristate Acetate (PMA). The study found that higher concentrations significantly inhibited histamine release from U937 cells, indicating its potential as an anti-inflammatory agent .

The biological activities of this compound can be attributed to its structural features:

- Hydrophobicity : The long carbon chain enhances membrane penetration, allowing the compound to interact with cellular components effectively.

- Phenolic Interactions : The phenyl group may facilitate interactions with reactive oxygen species (ROS), leading to reduced oxidative stress.

Propiedades

IUPAC Name |

undecan-3-ylbenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H28/c1-3-5-6-7-8-10-13-16(4-2)17-14-11-9-12-15-17/h9,11-12,14-16H,3-8,10,13H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVHBFHMWJJMQTG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC(CC)C1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H28 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20874982 | |

| Record name | BENZENE, (1-ETHYLNONYL)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20874982 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4536-87-2 | |

| Record name | Benzene, (1-ethylnonyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004536872 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | BENZENE, (1-ETHYLNONYL)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20874982 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.